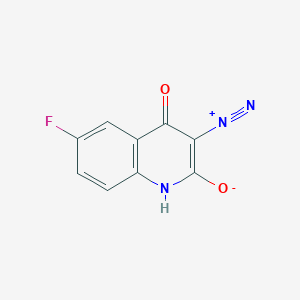
C.I. Direct Brown 58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Brown 58 is a chemical compound with the molecular formula C9H4FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a diazonium group, a fluorine atom, and a quinolinone moiety.
Preparation Methods
The synthesis of C.I. Direct Brown 58 typically involves the diazotization of 6-fluoro-4-oxo-1H-quinolin-2-ol. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium, such as hydrochloric acid (HCl), to convert the amino group into a diazonium group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
C.I. Direct Brown 58 undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted quinoline derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C.I. Direct Brown 58 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of C.I. Direct Brown 58 involves its ability to undergo diazonium coupling reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, some derivatives may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
C.I. Direct Brown 58 can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:
3-diazonio-4-oxo-1H-quinolin-2-olate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-fluoro-4-oxo-1H-quinolin-2-ol: Lacks the diazonium group, which limits its ability to participate in diazonium coupling reactions.
4-oxo-1H-quinolin-2-olate: Lacks both the fluorine atom and the diazonium group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of a diazonium group and a fluorine atom, which imparts distinct reactivity and potential biological activities.
Properties
CAS No. |
6426-59-1 |
|---|---|
Molecular Formula |
C9H4FN3O2 |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |
InChI Key |
VNQQLHXLCIQNRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Key on ui other cas no. |
6426-59-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















